{1-[Amino(pyridin-4-yl)methyl]cyclobutyl}methanol
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Overview
Description
{1-[Amino(pyridin-4-yl)methyl]cyclobutyl}methanol is a chemical compound with the molecular formula C11H16N2O and a molecular weight of 192.26 g/mol This compound is characterized by the presence of an amino group attached to a pyridine ring, which is further connected to a cyclobutylmethanol moiety
Preparation Methods
The synthesis of {1-[Amino(pyridin-4-yl)methyl]cyclobutyl}methanol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyridine derivative: The starting material, 4-pyridinecarboxaldehyde, is reacted with an appropriate amine to form the corresponding Schiff base.
Cyclobutylation: The Schiff base is then subjected to cyclobutylation using a cyclobutyl halide under basic conditions to form the cyclobutylpyridine intermediate.
Chemical Reactions Analysis
{1-[Amino(pyridin-4-yl)methyl]cyclobutyl}methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form the corresponding ketone or carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to convert the compound into its corresponding amine or alcohol derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted pyridine and cyclobutyl derivatives.
Scientific Research Applications
{1-[Amino(pyridin-4-yl)methyl]cyclobutyl}methanol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism of action of {1-[Amino(pyridin-4-yl)methyl]cyclobutyl}methanol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its amino and pyridine functional groups. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
{1-[Amino(pyridin-4-yl)methyl]cyclobutyl}methanol can be compared with other similar compounds, such as:
{1-[Amino(pyridin-3-yl)methyl]cyclobutyl}methanol: This compound has the amino group attached to the 3-position of the pyridine ring, which may result in different chemical and biological properties.
{1-[Amino(pyridin-2-yl)methyl]cyclobutyl}methanol:
{1-[Amino(pyridin-4-yl)methyl]cyclopropyl}methanol: This compound has a cyclopropyl group instead of a cyclobutyl group, which can affect its chemical stability and reactivity.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
[1-[amino(pyridin-4-yl)methyl]cyclobutyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c12-10(9-2-6-13-7-3-9)11(8-14)4-1-5-11/h2-3,6-7,10,14H,1,4-5,8,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUXJAGHBHOAPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CO)C(C2=CC=NC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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